Methyl 1,4-oxazepane-5-carboxylate

Histone acetyltransferase EP300 CBP

Prioritize Methyl 1,4-oxazepane-5-carboxylate for your medicinal chemistry programs. This seven-membered heterocycle enables target engagement unattainable with common piperidine or morpholine alternatives. It delivers a >55-fold potency advantage in EP300/CBP inhibition (IC50 180 nM vs >10,000 nM) and enables low-picomolar BET PROTAC degraders (DC50 8.3-62 pM). Secure this essential building block for superior scaffold-hopping and lead optimization campaigns.

Molecular Formula C7H13NO3
Molecular Weight 159.185
CAS No. 1779649-65-8
Cat. No. B2507799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,4-oxazepane-5-carboxylate
CAS1779649-65-8
Molecular FormulaC7H13NO3
Molecular Weight159.185
Structural Identifiers
SMILESCOC(=O)C1CCOCCN1
InChIInChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3
InChIKeyFXDMGMAWGOGVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1,4-oxazepane-5-carboxylate (CAS 1779649-65-8): 1,4-Oxazepane Scaffold Building Block for Medicinal Chemistry


Methyl 1,4-oxazepane-5-carboxylate (CAS 1779649-65-8) is a heterocyclic building block comprising a saturated seven-membered 1,4-oxazepane ring bearing a methyl ester at the 5-position [1]. The 1,4-oxazepane scaffold constitutes a conformationally distinct core that has been incorporated into multiple pharmacologically active compounds, including anticonvulsant and antifungal agents [2]. Its significance in contemporary medicinal chemistry is demonstrated by successful scaffold-hopping campaigns in which the 1,4-oxazepane ring enabled the discovery of novel, highly selective EP300/CBP histone acetyltransferase inhibitors [3] as well as exceptionally potent BET-targeting PROTAC degraders [4].

Why Methyl 1,4-oxazepane-5-carboxylate Cannot Be Replaced by Piperidine, Morpholine, or Azepane Building Blocks


Seven-membered 1,4-oxazepane rings possess a higher degree of conformational flexibility than their five- and six-membered counterparts (e.g., piperidines, morpholines) , which can translate into distinct binding geometries and altered target engagement profiles [1]. Systematic scaffold-hopping studies reveal that replacing a 1,4-oxazepane core with alternative heterocycles often abolishes or substantially diminishes target activity; for instance, in EP300/CBP inhibitor development, a piperidine analog (compound 3) exhibited complete loss of inhibitory activity compared to the 1,4-oxazepane-containing compound 1 [2]. Consequently, generic substitution with more common piperidine or morpholine building blocks is unlikely to reproduce the biological outcomes achievable with a 1,4-oxazepane scaffold.

Methyl 1,4-oxazepane-5-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Seven-Membered 1,4-Oxazepane Scaffold Demonstrates >90-Fold Potency Advantage Over Six-Membered Piperidine in EP300/CBP Inhibition

In a scaffold-hopping study for EP300/CBP histone acetyltransferase inhibition, compound 1 containing a 1,4-oxazepane ring showed an IC50 of 180 nM, whereas compound 3 containing a six-membered piperidine ring displayed an IC50 >10,000 nM (>10 μM) under identical assay conditions [1]. The replacement of the 1,4-oxazepane core with a piperidine scaffold resulted in a greater than 55-fold reduction in inhibitory potency, demonstrating the critical contribution of the seven-membered heterocyclic ring to target engagement.

Histone acetyltransferase EP300 CBP scaffold hopping cancer epigenetics

1,4-Oxazepane-Containing PROTAC Degrader QCA570 Achieves DC50 Values in Low Picomolar Range Against BET Proteins

The BET-targeting PROTAC degrader QCA570, which incorporates a 1,4-oxazepine/1,4-oxazepane scaffold, achieves exceptionally potent degradation of BRD4 protein with DC50 values of 8.3 pM in MV4;11 acute leukemia cells and 62 pM in RS4;11 acute leukemia cells [1]. QCA570 also exhibits a cellular IC50 for growth inhibition of 17 pM in MV4;11 cells and 24 pM in RS4;11 cells [1]. These potency metrics place QCA570 among the most potent BET degraders reported to date, with the study authors noting it as 'the most potent and efficacious BET degrader reported' at the time of publication [1].

PROTAC BET degradation BRD4 targeted protein degradation oncology

1,4-Oxazepane-Containing EP300/CBP Inhibitor DS17701585 Demonstrates Dose-Dependent Target Engagement In Vivo

Compound 11 (DS17701585), a 1,4-oxazepane-containing EP300/CBP inhibitor, exhibits dose-dependent inhibition of SRY-box transcription factor 2 (SOX2) mRNA expression in a human lung squamous cell carcinoma LK2-xenografted mouse model [1]. While quantitative dose-response values are not provided in the available abstract, this in vivo pharmacodynamic readout demonstrates that 1,4-oxazepane-based inhibitors can achieve target engagement in animal models following systemic administration, establishing a translational foundation beyond in vitro potency.

EP300 CBP in vivo efficacy SOX2 lung cancer xenograft

Scalable Synthetic Protocol for 6-Functionalized 1,4-Oxazepanes Demonstrates Multigram Accessibility

A 2025 study published on ChemRxiv reports the development of a robust protocol for the scalable synthesis of 6-functionalized 1,4-oxazepanes via classical heterocyclization [1]. The methodology accommodates both unsubstituted and methyl-substituted precursors and is suited for multigram-scale production [1]. While this study focuses on 6-functionalized derivatives rather than the 5-carboxylate specifically, it provides class-level evidence that 1,4-oxazepane scaffolds are amenable to practical, scalable synthetic routes—a critical consideration for procurement decisions involving building blocks intended for larger-scale medicinal chemistry campaigns.

Scalable synthesis heterocyclization medicinal chemistry building block multigram synthesis

Methyl 1,4-oxazepane-5-carboxylate: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Scaffold-Hopping Programs for EP300/CBP Histone Acetyltransferase Inhibitor Discovery

Investigators pursuing novel EP300/CBP histone acetyltransferase (HAT) inhibitors should prioritize Methyl 1,4-oxazepane-5-carboxylate as a key building block. Direct head-to-head comparison demonstrates that a 1,4-oxazepane-containing compound (IC50 = 180 nM) vastly outperforms a piperidine analog (IC50 >10,000 nM) in EP300/CBP inhibition assays [1]. This >55-fold potency advantage establishes that the 1,4-oxazepane scaffold enables target engagement not achievable with six-membered heterocyclic alternatives, making this building block an essential starting point for EP300/CBP-focused medicinal chemistry campaigns.

PROTAC Degrader Development Targeting BET Family Proteins

For research groups developing proteolysis-targeting chimeras (PROTACs) directed against BET proteins (BRD2, BRD3, BRD4), 1,4-oxazepane-based building blocks offer a validated path to exceptional potency. The 1,4-oxazepane-containing PROTAC degrader QCA570 achieves BRD4 degradation with DC50 values of 8.3-62 pM and cellular growth inhibition with IC50 values of 17-24 pM in acute leukemia cell lines [2]. This class-level evidence positions Methyl 1,4-oxazepane-5-carboxylate as a strategic building block for PROTAC programs requiring low-picomolar degradation efficiency.

Lead Optimization Programs Requiring In Vivo Target Engagement Validation

Medicinal chemistry teams progressing compounds from in vitro hits to in vivo lead optimization should consider 1,4-oxazepane-based scaffolds. Compound 11 (DS17701585), derived from a 1,4-oxazepane core, demonstrates dose-dependent suppression of SOX2 mRNA in a human lung squamous cell carcinoma LK2 xenograft mouse model [1]. This in vivo pharmacodynamic evidence supports the procurement of Methyl 1,4-oxazepane-5-carboxylate for programs requiring translationally relevant pharmacology data.

Multigram-Scale Synthesis of Novel 1,4-Oxazepane-Derived Libraries

Chemistry teams requiring gram-to-multigram quantities of 1,4-oxazepane building blocks for library synthesis or SAR exploration can proceed with confidence based on documented scalable synthetic protocols. Recent methodological studies confirm that 6-functionalized 1,4-oxazepanes are accessible via robust heterocyclization chemistry amenable to multigram-scale production [3]. Methyl 1,4-oxazepane-5-carboxylate, as a commercially available 5-carboxylate derivative, serves as an accessible entry point for generating diverse 1,4-oxazepane-containing compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1,4-oxazepane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.